molecular formula C14H20N2O4 B8642162 benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate CAS No. 875549-00-1

benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate

Cat. No.: B8642162
CAS No.: 875549-00-1
M. Wt: 280.32 g/mol
InChI Key: JVAALBZNQQDXGN-UHFFFAOYSA-N
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Description

benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate is an organic compound with a complex structure It is characterized by the presence of a benzyl group, a methoxy(methyl)amino group, and a dimethyl-2-oxoethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in formic acid at temperatures ranging from 70-80°C to yield N-benzyl-N-methyl ethanolamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl N-{1-[methoxy(methyl)carbamoyl]-1-methylethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

875549-00-1

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

benzyl N-[1-[methoxy(methyl)amino]-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,12(17)16(3)19-4)15-13(18)20-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,18)

InChI Key

JVAALBZNQQDXGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Methylmorpholine (682 mg, 741 μL, 6.74 mmol) and isobutylchloroformate (460 mg, 441 μL, 3.37 mmol) were added successively to a stirred solution of N-carbobenzyloxy-2-methylalanine (0.64 g, 2.69 mmol) in dry CH2Cl2 at 0° C. under N2. The resulting cloudy mixture was stirred at 0° C. for 90 min. N,O-Dimethylhydroxylamine hydrochloride (316 mg, 3.24 mmol) was added portionwise and the mixture was warmed to room temperature and stirred for 3 h. The mixture was poured into 1N HCl (30 mL) and extracted with CH2Cl2 (3×40 mL). The combined extracts were washed with 1N HCl (30 mL), dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 40×160 mm, 0-80% EtOAc in hexanes gradient) to afford benzyl {2-[methoxy(methyl)amino]-1,1-dimethyl-2-oxoethyl}carbamate. Rf=0.47 (50% EtOAc in hexanes). LCMS calc.=303.1; found=303.2 (M+Na)+. 1H NMR (500 MHz, CDCl3) δ 7.37-7.29 (m, 5H), 5.82 (s, 1H), 5.09 (s, 2H), 3.60 (s, 3H), 3.18 (s, 3H), 1.60 (s, 6H).
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441 μL
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N,O-Dimethylhydroxylamine hydrochloride
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316 mg
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30 mL
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Synthesis routes and methods II

Procedure details

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